molecular formula C18H25NO3 B7340284 2-[[(3R,4R)-3-cyclopentyl-4-hydroxypiperidin-1-yl]methyl]benzoic acid

2-[[(3R,4R)-3-cyclopentyl-4-hydroxypiperidin-1-yl]methyl]benzoic acid

Cat. No.: B7340284
M. Wt: 303.4 g/mol
InChI Key: SGDQIZBKPFNXRB-DLBZAZTESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[[(3R,4R)-3-cyclopentyl-4-hydroxypiperidin-1-yl]methyl]benzoic acid, also known as CP-544326, is a novel and potent antagonist of the neurokinin-1 receptor (NK1R). It has been extensively studied for its potential therapeutic applications in various diseases, including anxiety, depression, and cancer.

Mechanism of Action

2-[[(3R,4R)-3-cyclopentyl-4-hydroxypiperidin-1-yl]methyl]benzoic acid exerts its pharmacological effects by selectively blocking the NK1R, which is a G protein-coupled receptor that is widely distributed in the central nervous system and peripheral tissues. The NK1R is involved in the regulation of various physiological processes, including pain perception, stress response, and mood regulation. By blocking the NK1R, this compound can modulate these processes and produce its therapeutic effects.
Biochemical and Physiological Effects:
This compound has been shown to produce a wide range of biochemical and physiological effects. In animal models, it can reduce anxiety and depressive-like behaviors, enhance social interaction, and improve cognitive function. It can also modulate the hypothalamic-pituitary-adrenal (HPA) axis, which is involved in the regulation of stress response. In addition, this compound can inhibit the growth and proliferation of cancer cells, possibly by inducing apoptosis and inhibiting angiogenesis.

Advantages and Limitations for Lab Experiments

2-[[(3R,4R)-3-cyclopentyl-4-hydroxypiperidin-1-yl]methyl]benzoic acid has several advantages for lab experiments. It is a potent and selective NK1R antagonist, which allows for the specific modulation of NK1R-mediated processes. It is also stable and can be easily synthesized in large quantities. However, there are also limitations to its use in lab experiments. This compound has poor solubility in water, which can limit its bioavailability and require the use of organic solvents. In addition, its effects can be influenced by factors such as dose, route of administration, and species differences.

Future Directions

There are several future directions for the research on 2-[[(3R,4R)-3-cyclopentyl-4-hydroxypiperidin-1-yl]methyl]benzoic acid. One area of interest is its potential use as an anti-cancer drug. Further studies are needed to elucidate the mechanisms underlying its anti-cancer effects and to determine its efficacy in different types of cancer. Another area of interest is its potential use as a treatment for neurodegenerative diseases, such as Alzheimer's and Parkinson's disease. This compound has been shown to improve cognitive function in animal models, and further studies are needed to determine its potential therapeutic applications in humans. Finally, there is also interest in developing more potent and selective NK1R antagonists based on the structure of this compound.

Synthesis Methods

2-[[(3R,4R)-3-cyclopentyl-4-hydroxypiperidin-1-yl]methyl]benzoic acid can be synthesized using a multi-step synthesis method. The first step involves the preparation of a key intermediate, 3-cyclopentyl-4-hydroxypiperidine, which is obtained from commercially available starting materials. The intermediate is then converted to the final product, this compound, through a series of chemical reactions, including protection and deprotection of functional groups, coupling reactions, and purification steps. The synthesis method has been optimized to yield high purity and yield of this compound.

Scientific Research Applications

2-[[(3R,4R)-3-cyclopentyl-4-hydroxypiperidin-1-yl]methyl]benzoic acid has been extensively studied for its potential therapeutic applications in various diseases. One of the major areas of research is its potential use as an anti-anxiety and anti-depressant drug. Studies have shown that this compound can reduce anxiety and depressive-like behaviors in animal models. It has also been shown to have potential anti-cancer properties, as it can inhibit the growth and proliferation of cancer cells.

Properties

IUPAC Name

2-[[(3R,4R)-3-cyclopentyl-4-hydroxypiperidin-1-yl]methyl]benzoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H25NO3/c20-17-9-10-19(12-16(17)13-5-1-2-6-13)11-14-7-3-4-8-15(14)18(21)22/h3-4,7-8,13,16-17,20H,1-2,5-6,9-12H2,(H,21,22)/t16-,17+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SGDQIZBKPFNXRB-DLBZAZTESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C2CN(CCC2O)CC3=CC=CC=C3C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1CCC(C1)[C@@H]2CN(CC[C@H]2O)CC3=CC=CC=C3C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H25NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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